Product packaging for Aspartic acid, N-dodecyl-(Cat. No.:CAS No. 31262-66-5)

Aspartic acid, N-dodecyl-

Cat. No.: B12714521
CAS No.: 31262-66-5
M. Wt: 301.42 g/mol
InChI Key: HZRZJJCJRNJMCL-UHFFFAOYSA-N
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Description

Contextualizing N-Dodecyl Aspartic Acid within Amino Acid-Based Amphiphiles Research

Overview of Amino Acid-Based Surfactants and Their Research Significance

Amino acid-based surfactants represent a class of amphiphilic molecules that utilize amino acids as their hydrophilic head group. chalmers.se This fundamental design imparts several desirable characteristics, making them a focal point of extensive research. chalmers.se Their significance is rooted in their inherent biocompatibility and biodegradability, attributes derived from their natural building blocks. yeserchem.com This contrasts sharply with many conventional synthetic surfactants, which can persist in the environment and exhibit higher toxicity. yeserchem.com

The research into amino acid-based surfactants is driven by their multifunctionality. ub.edu The presence of both an amine and a carboxylic acid group in the amino acid head allows for the synthesis of anionic, cationic, and zwitterionic surfactants, each with distinct properties and applications. researchgate.net For instance, N-acyl amino acid surfactants, which possess an amide linkage, are known for their favorable surface-active properties due to the formation of intra- and intermolecular interactions that aid in the self-assembly process. researchgate.net These surfactants have found utility in a variety of fields, including personal care products, where their mildness and foaming capabilities are highly valued. chalmers.seyeserchem.com Furthermore, their potential as antimicrobial agents and their role in drug delivery systems are active areas of investigation. ub.edu

Distinctive Characteristics of N-Dodecyl Aspartic Acid as a Zwitterionic Amphiphile

N-dodecyl aspartic acid is classified as a zwitterionic amphiphile, meaning it possesses both a positive and a negative charge on its hydrophilic head group, depending on the pH of the solution. researchgate.net This dual-charge nature grants it unique properties compared to purely anionic or cationic surfactants. One of the key features of N-dodecyl aspartic acid is its high surface activity, demonstrating the ability to significantly reduce the surface tension of water. researchgate.net

The amphiphilic structure, consisting of the polar aspartic acid head and the non-polar dodecyl tail, allows for the formation of complex self-assembled structures in aqueous solutions, such as micelles and vesicles. researchgate.netacs.org The aggregation behavior of similar N-alkylamino acid-derived amphiphiles has been shown to be influenced by factors like pH and concentration, leading to the formation of various structures including spherical vesicles and tubules. acs.orgnih.gov This capacity for self-assembly is crucial for its function in various applications. Moreover, the presence of two carboxylic acid groups in the aspartic acid moiety can influence its chelating ability and interaction with metal ions. researchgate.net

Historical Development and Evolution of Research Trajectories for N-Dodecyl Aspartic Acid

The exploration of amino acids as components of surfactants dates back to the early 20th century, where they were initially recognized for their potential as preservatives. whiterose.ac.uk The availability of amino acids at a lower cost in the late 1980s spurred increased research into their surface-active properties. whiterose.ac.uk

Early research into N-dodecyl aspartic acid and related compounds focused on their synthesis and basic physicochemical characterization. researchgate.net Synthetic routes have been developed using starting materials like dodecylamine (B51217) and maleic acid anhydride (B1165640), or through the reaction of poly(succinimide) with dodecylamine followed by hydrolysis. researchgate.netresearchgate.net

Over time, research has evolved to explore the more nuanced aspects of its behavior and potential applications. Studies have delved into its self-association behavior in water, revealing the formation of both unimolecular and multimolecular micelles depending on the degree of hydrophobic modification in related polymers. acs.org The influence of external stimuli, such as pH and the presence of other surfactants, on the aggregation and gelation properties of similar zwitterionic amphiphiles has also become a significant area of investigation. iitkgp.ac.in This shift in research focus highlights a move towards designing "smart" materials that can respond to their environment, opening up possibilities in fields like controlled drug release and advanced material science.

Scope and Academic Relevance in Interdisciplinary Scientific Domains

The unique properties of N-dodecyl aspartic acid and its derivatives have made them relevant across a spectrum of scientific disciplines. In materials science , their ability to form hydrogels and other self-assembled structures is being explored for applications in tissue engineering and as vehicles for controlled drug release. iitkgp.ac.in

In the field of colloid and interface science , the surface activity and micellization of N-dodecyl aspartic acid are of fundamental interest. researchgate.net Research in this area contributes to a deeper understanding of surfactant behavior, which is crucial for optimizing formulations in various industries. The study of its interaction with other molecules, such as conventional surfactants like sodium dodecyl sulfate (B86663) (SDS), has revealed complex behaviors like pH- and thermo-responsive gel formation. iitkgp.ac.in

Furthermore, the biocompatible and biodegradable nature of N-dodecyl aspartic acid positions it as an environmentally friendly alternative in various applications, aligning with the principles of green chemistry . yeserchem.comscirp.org Research continues to explore its potential in areas such as mineral flotation and as a component in advanced cleaning formulations. chalmers.se

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H31NO4 B12714521 Aspartic acid, N-dodecyl- CAS No. 31262-66-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31262-66-5

Molecular Formula

C16H31NO4

Molecular Weight

301.42 g/mol

IUPAC Name

2-(dodecylamino)butanedioic acid

InChI

InChI=1S/C16H31NO4/c1-2-3-4-5-6-7-8-9-10-11-12-17-14(16(20)21)13-15(18)19/h14,17H,2-13H2,1H3,(H,18,19)(H,20,21)

InChI Key

HZRZJJCJRNJMCL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(CC(=O)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies

Foundational Synthetic Routes for N-Dodecyl Aspartic Acid

The direct synthesis of N-dodecyl aspartic acid typically involves the reaction of primary amines with precursors of aspartic acid, establishing a stable nitrogen-carbon bond. These methods are fundamental in producing the monomeric form of the compound, which often serves as a zwitterionic surfactant.

A prominent and efficient method for synthesizing N-dodecyl aspartic acid involves the reaction between dodecylamine (B51217) and maleic acid anhydride (B1165640). This process is typically carried out in a mixed solvent system, such as ethanol-water, and proceeds through a nucleophilic addition mechanism. The initial reaction forms a maleamic acid intermediate, which is then subjected to conditions that facilitate the intramolecular cyclization to an imide, followed by a ring-opening hydrolysis to yield the final N-dodecyl aspartic acid product.

The synthesis can be summarized in the following steps:

Nucleophilic Addition : Dodecylamine acts as a nucleophile, attacking one of the carbonyl carbons of maleic acid anhydride. This opens the anhydride ring to form N-dodecylmaleamic acid.

Hydrolysis/Rearrangement : The intermediate is then treated, often with sodium hydroxide (B78521), to facilitate the formation of the aspartic acid structure. researchgate.net

The resulting N-dodecyl aspartic acid is a zwitterionic surfactant, and its structure can be confirmed using various analytical techniques, including Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS). researchgate.net This synthetic route is valued for its directness and use of readily available starting materials.

The synthesis of N-dodecyl aspartic acid is a specific example of broader N-substitution strategies used to create amino acid-based surfactants. These surfactants are of significant interest due to their derivation from renewable resources, low toxicity, and biodegradability. researchgate.net The general principle involves attaching a hydrophobic alkyl chain to the nitrogen atom of an amino acid, which serves as the hydrophilic headgroup.

Key N-substitution pathways include:

Reductive Amination : This involves the reaction of an amino acid with an aldehyde or ketone in the presence of a reducing agent. For N-dodecyl aspartic acid, this would involve dodecanal (B139956) reacting with aspartic acid.

Nucleophilic Substitution : This pathway uses an alkyl halide, such as dodecyl bromide, to alkylate the amino group of aspartic acid. This method often requires protection of the carboxylic acid groups to prevent side reactions.

The choice of synthetic pathway can influence the final product's purity and yield. The combination of a polar amino acid headgroup and a non-polar long-chain alkyl tail results in molecules with high surface activity, capable of reducing the surface tension of water significantly. researchgate.net

Table 1: Comparison of Synthetic Pathways for N-Dodecyl Aspartic Acid

Synthetic PathwayKey ReactantsGeneral ConditionsPrimary Linkage Formed
From Maleic AnhydrideDodecylamine, Maleic AnhydrideMixed solvent (e.g., ethanol-water), often with baseN-C bond (secondary amine)
Reductive AminationAspartic Acid, DodecanalReducing agent (e.g., NaBH₃CN)N-C bond (secondary amine)
Nucleophilic SubstitutionAspartic Acid (or ester), Dodecyl HalideBase, often requires protecting groupsN-C bond (secondary amine)

Derivatization from Poly(succinimide) Precursors

An alternative to synthesizing the monomeric form is the derivatization of a pre-existing polymer backbone. Poly(succinimide) (PSI), a thermal polycondensation product of aspartic acid, serves as a versatile precursor for creating functionalized poly(aspartic acid) derivatives. researchgate.netresearchgate.netresearchgate.netnih.gov This approach is particularly useful for developing biodegradable polymers with tailored properties.

The process of grafting involves the reaction of dodecylamine with the succinimide (B58015) rings of the PSI backbone. researchgate.netresearchgate.net This is an aminolysis reaction where the primary amine attacks the carbonyl group of the imide ring, leading to its opening and the formation of an N-dodecyl aspartamide unit. researchgate.netnih.gov

The reaction is typically conducted in an organic solvent like dimethylformamide (DMF). researchgate.net The degree of substitution, or the mole fraction of N-dodecyl aspartamide units, can be controlled by varying the molar ratio of dodecylamine to the succinimide units in the feed. researchgate.net For instance, as the mole ratio of dodecylamine to succinimide units is increased from 0.1 to 0.5, the mole fraction of N-dodecyl aspartamide units in the resulting polymer can increase from 4% to 46%. researchgate.net The resulting polymer is a partially dodecylamine-modified poly(succinimide), often denoted as DDA-PSI. researchgate.net

Following the grafting of dodecylamine, the remaining succinimide rings in the DDA-PSI polymer are hydrolyzed to convert them into sodium aspartate units. This is typically achieved by treatment with an aqueous solution of sodium hydroxide (NaOH). researchgate.netgoogle.com The final product is a sodium salt of dodecylamine-modified poly(aspartate) (DDA-PASP-Na), which is an amphiphilic comb-like polymer. researchgate.netresearchgate.net

The structure and properties of these polymers are characterized by various analytical methods:

Gel Permeation Chromatography (GPC) is used to determine the molecular weight and molecular weight distribution of the polymers. Studies have shown that the molecular weight of DDA-PSI remains relatively constant even with varying degrees of grafting, while the molecular weight of the final DDA-PASP-Na increases with a higher ratio of grafted dodecyl chains. researchgate.netresearchgate.net

¹H Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is employed to confirm the chemical structure and determine the degree of substitution by integrating the signals corresponding to the polymer backbone and the dodecyl pendant groups. researchgate.net

Fourier-Transform Infrared (FT-IR) spectroscopy can confirm the presence of characteristic functional groups and the opening of the succinimide ring. researchgate.net

These modified polymers, such as DDA-PASP-Na, exhibit properties like biodegradability and high dispersion capabilities for substances like MnO₂, making them valuable as water-soluble polymeric materials. researchgate.net

Table 2: Characterization Data for DDA-Modified Poly(aspartic acid) Precursors

ParameterDDA-PSIDDA-PASP-Na
Mole Ratio of DDA to Succinimide (Feed)0.1 - 0.5N/A (Derived from DDA-PSI)
Mole Fraction of N-Dodecyl Aspartamide Units4 - 46 mol%Dependent on precursor
Molecular Weight (Mw)~20,000 (relatively constant)Increases with grafting level
Key Characterization Techniques¹H-NMR, GPC¹H-NMR, GPC, FT-IR

Influence of Linkage Types on Derived Chemical Properties

The nature of the chemical bond connecting the dodecyl group to the aspartic acid moiety significantly influences the final properties of the compound. The two primary synthetic strategies result in different linkage types: a secondary amine linkage in direct synthesis and an amide linkage in the polymer grafting method.

The direct synthesis route results in an N-dodecyl group attached directly to the nitrogen of the aspartic acid, forming a secondary amine within the amino acid structure. In contrast, the derivatization of poly(succinimide) with dodecylamine results in an amide linkage, forming N-dodecyl aspartamide units along the polymer backbone. researchgate.netresearchgate.net

These differences in linkage have several implications for the chemical properties:

Basicity : Amines are significantly more basic than amides. patsnap.com The lone pair of electrons on the nitrogen atom in a secondary amine is available to accept a proton. In an amide, the lone pair is delocalized through resonance with the adjacent carbonyl group, making it much less basic. patsnap.comankara.edu.tr This means that N-dodecyl aspartic acid synthesized directly will have a more basic nitrogen center compared to the amide nitrogen in the DDA-PASP-Na polymer.

Hydrogen Bonding : Both secondary amines and amides can participate in hydrogen bonding. However, the presence of the carbonyl group in the amide linkage allows for strong hydrogen bonding, which can influence properties like boiling point and solubility. ankara.edu.tr

Reactivity and Stability : Amide bonds are generally more stable and less reactive than amine groups. patsnap.com Amides undergo hydrolysis under acidic or basic conditions, but this typically requires more stringent conditions than reactions involving amines. patsnap.compressbooks.pub The stability of the amide bond is a key feature of proteins and polyamides.

Ester Linkages

The formation of ester derivatives of N-dodecylaspartic acid involves the reaction of its carboxylic acid groups with alcohols. While specific literature on the direct esterification of N-dodecylaspartic acid is not abundant, established methods for the esterification of amino acids can be applied.

One common approach is the Fischer-Speier esterification, which involves heating the amino acid in the presence of an alcohol and a strong acid catalyst. Another effective method utilizes coupling reagents to facilitate the reaction between the carboxylic acid and an alcohol.

A study on the synthesis of N-acylaspartic acid dimethyl esters provides a relevant example. In this research, various aliphatic and aromatic carboxylic acids were coupled with aspartate to form N-acylaspartates, which were subsequently esterified to their dimethyl ester derivatives. This suggests that the carboxylic acid groups of N-dodecylaspartic acid can be readily converted to esters.

Reactant 1Reactant 2ProductLinkage Type
N-dodecylaspartic acidAlcohol (e.g., Methanol, Ethanol)N-dodecylaspartic acid esterEster
N-acylaspartateDimethyl sulfate (B86663)N-acylaspartic acid dimethyl esterEster

Amido Linkages

The synthesis of amide derivatives from N-dodecylaspartic acid involves the coupling of its carboxylic acid moieties with amines. This transformation is a cornerstone of peptide synthesis and can be achieved through various well-established protocols.

A prevalent method for amide bond formation is the use of carbodiimide (B86325) coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC). In this process, DCC activates the carboxylic acid, making it susceptible to nucleophilic attack by an amine. The reaction proceeds to form the amide bond and dicyclohexylurea as a byproduct.

Another strategy involves the in-situ activation of carboxylic acids with reagents like acetylenes, catalyzed by transition metals such as ruthenium. This atom-economical approach allows for the direct condensation of carboxylic acids and amines to form amides. nih.gov

The general applicability of these methods to amino acids suggests their utility in the synthesis of N-dodecylaspartic acid amides.

Reactant 1Reactant 2Coupling Agent/CatalystProductLinkage Type
N-dodecylaspartic acidAmineDicyclohexylcarbodiimide (DCC)N-dodecylaspartic acid amideAmide
Carboxylic AcidAmineRuthenium catalyst and AcetyleneAmideAmide

Amino Linkages

The formation of derivatives with new amino linkages from N-dodecylaspartic acid can be approached through several synthetic routes. One strategy involves the reductive amination of a suitable keto-acid precursor.

Alternatively, the Gabriel synthesis offers a robust method for introducing a primary amine. This involves the alkylation of potassium phthalimide (B116566) with a haloalkyl derivative, followed by hydrolysis or hydrazinolysis to release the primary amine. While not a direct derivatization of N-dodecylaspartic acid itself, this method is fundamental in the synthesis of amino acids and could be adapted for creating precursors to N-dodecylaspartic acid derivatives with additional amino functionalities.

Chemo-Enzymatic Synthesis Approaches for Aspartic Acid Derivatives

Chemo-enzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions to create complex molecules. This approach is particularly valuable for the synthesis of N-acyl amino acids, offering advantages in terms of stereoselectivity and milder reaction conditions compared to purely chemical methods.

Enzymes, particularly lipases, are widely employed in the synthesis of lipoamino acids. These enzymes can catalyze the formation of both ester and amide bonds. For instance, lipases can facilitate the acylation of amino acids with fatty acids to produce N-acyl amino acids.

A study on the enzymatic synthesis of N-acetyl-L-aspartic acid demonstrated the use of an acetone (B3395972) powder of cat brain, which contains aspartate N-acetyltransferase activity, to catalyze the reaction between L-aspartate and acetyl coenzyme A. researchgate.net This highlights the potential for enzymatic routes to synthesize N-acyl derivatives of aspartic acid.

Furthermore, chemo-enzymatic strategies have been developed for the synthesis of complex glycans and glycoconjugates, where enzymes are used to selectively modify chemically synthesized precursors. nih.gov This approach could be adapted for the glycosylation of N-dodecylaspartic acid derivatives, introducing carbohydrate moieties to the molecule.

Enzyme ClassReaction TypeSubstratesProduct
LipaseAcylationFatty acid, Amino acidN-acyl amino acid
Aspartate N-acetyltransferaseAcetylationL-aspartate, Acetyl-CoAN-acetyl-L-aspartic acid

Supramolecular Self Assembly Phenomena and Structural Architectures

Fundamental Driving Forces for Self-Assembly

The self-assembly of N-dodecyl aspartic acid is a thermodynamically driven process orchestrated by several key non-covalent interactions. These forces, including hydrophobic, electrostatic, and hydrogen bonding interactions, work in concert to minimize the free energy of the system, leading to the formation of stable, higher-order structures.

Electrostatic repulsion between similarly charged headgroups at the surface of an aggregate is a major force opposing unchecked aggregation. mdpi.com This repulsion counteracts the attractive hydrophobic forces, influencing the size, shape, and curvature of the resulting self-assembled structures. Conversely, electrostatic attractions can occur between zwitterionic headgroups or in the presence of counterions in the solution, which can shield repulsive forces and promote closer packing of the molecules. mdpi.com The balance between electrostatic repulsion, which favors smaller or more curved aggregates, and hydrophobic attraction, which favors larger aggregates that sequester more of the nonpolar tails, is critical in determining the final morphology of the assembly. mdpi.com

Hydrogen bonding is another vital interaction that contributes to the stability and structure of N-dodecyl aspartic acid assemblies. ias.ac.innih.gov The polar aspartic acid headgroup, with its carboxyl (C=O, O-H) and amino (N-H) functionalities, is capable of acting as both a hydrogen bond donor and acceptor. nih.gov

π-π stacking is a non-covalent interaction that occurs between aromatic rings. nih.govmdpi.com This interaction is a significant driving force in the self-assembly of molecules that contain phenyl or other aromatic moieties, contributing to the stability of the resulting structures. nih.govnih.govnih.gov However, the chemical structure of N-dodecyl aspartic acid consists of an aliphatic dodecyl chain and an aspartic acid headgroup. As this compound lacks any aromatic rings, π-π stacking interactions are not a contributing factor to its self-assembly process. The primary forces governing its aggregation are hydrophobic interactions, electrostatic forces, and hydrogen bonding.

Formation of Hierarchical Self-Assembled Structures

Driven by the interplay of the fundamental forces described above, individual molecules of N-dodecyl aspartic acid (unimers) organize into larger, well-defined structures. The most fundamental of these are micellar aggregates, which form above a specific concentration threshold.

In aqueous solutions, N-dodecyl aspartic acid behaves as a surfactant. At low concentrations, the molecules exist individually or at the air-water interface. However, as the concentration increases, it reaches a point known as the Critical Micelle Concentration (CMC), where the molecules begin to spontaneously aggregate to form micelles. acs.orgmdpi.com A micelle is a spherical or spheroidal aggregate where the hydrophobic dodecyl tails are sequestered in the core, avoiding contact with water, while the hydrophilic aspartic acid headgroups form an outer shell, or corona, that remains in contact with the aqueous environment. cambridge.org

The CMC is a fundamental property of any surfactant and its value is marked by an abrupt change in the physical properties of the solution, such as surface tension, conductivity, and osmotic pressure. acs.org Below the CMC, the surface tension of the solution decreases as more surfactant molecules occupy the surface. Above the CMC, the surface tension remains relatively constant because additional molecules form micelles within the bulk solution rather than migrating to the surface. researchgate.net N-dodecyl aspartic acid has been shown to be effective at reducing the surface tension of water. researchgate.net The CMC is influenced by factors such as temperature, pH, and the presence of electrolytes, which affect the balance of hydrophobic and electrostatic interactions. For instance, increasing the length of the hydrophobic tail generally decreases the CMC, as seen in related aspartic acid-based surfactants. researchgate.net

Table 1: Surface Properties of N-dodecyl Aspartic Acid and a Related Compound

Compound NamePropertyValue/ObservationConditionsSource
N-dodecyl aspartic acidSurface Tension ReductionCan reduce the surface tension of water to 29-32 mN/m298-313 K researchgate.net
Sodium γ-dodecyl aspartate (SGDdA)Critical Micelle Concentration (CMC)Possesses a higher CMC value compared to its longer-chain (C14) analogueNot specified researchgate.net

Hydrogel Networks and Gelation Mechanisms

As a low-molecular-weight gelator (LMWG), N-dodecyl-aspartic acid can form supramolecular hydrogels. These are three-dimensional networks composed of self-assembled gelator molecules that immobilize a large volume of water. rsc.org The process of gelation is a hierarchical one, beginning at the molecular level and extending to a macroscopic material. The formation of these networks is governed by a delicate balance between factors that promote the aggregation of the gelator molecules and those that favor their dissolution. nih.gov

The primary driving forces for the self-assembly of N-dodecyl-aspartic acid into a gel network are hydrogen bonding between the carboxylic acid and amide groups of the aspartic acid headgroups, and hydrophobic interactions among the dodecyl chains. This dual nature allows for the initial formation of one-dimensional structures that subsequently form a complex, solvent-entrapping network.

The gelation process initiated by N-dodecyl-aspartic acid typically begins with the self-assembly of individual molecules into one-dimensional fibrillar nanostructures. This assembly is highly directional, guided by specific intermolecular interactions. The aspartic acid headgroups can form extensive hydrogen-bonding networks, similar to β-sheet formation in peptides, which promotes the longitudinal growth of the aggregates. nih.gov Simultaneously, the hydrophobic dodecyl tails pack together to minimize their contact with water, further stabilizing the fibrillar structure.

These primary fibrils, often referred to as nanofibers, serve as the fundamental building blocks of the larger gel network. The development of such nanofibers is a common strategy in nature and materials science for creating structured materials from self-assembling molecules. researchgate.netsemanticscholar.org The dimensions and morphology of these nanofibers can be influenced by the kinetics of the self-assembly process.

The inherent chirality of the L-aspartic acid headgroup can introduce a twist at the molecular level, which can be propagated throughout the hierarchical structure. This molecular chirality often leads to the formation of twisted or helical ribbon-like nanofibers rather than flat, achiral structures. In these arrangements, the fibrillar aggregates exhibit a long-range helical order.

This phenomenon is observed in many chiral amphiphiles, where the transfer of chirality from the molecular scale to the supramolecular scale dictates the final morphology of the assembly. The pitch and handedness of the twist in these ribbons are determined by the specific molecular structure and the intermolecular interactions at play.

Gel formation occurs when the self-assembled nanofibers grow and interact to form a three-dimensional network that spans the entire volume of the solvent. rsc.org This network physically entraps solvent molecules, drastically increasing the viscosity of the solution and leading to the formation of a stable, solid-like gel. nih.gov

The points of contact and interaction between the fibers, which can be physical entanglements or specific junctions, are crucial for the mechanical properties and stability of the hydrogel. nih.gov The efficiency of solvent trapping depends on the density of the fibrillar network and the size of the pores within it. This process effectively immobilizes the solvent within the nanoscale mesh created by the self-assembled N-dodecyl-aspartic acid molecules. rsc.org

Vesicle Formation

Under certain conditions, N-dodecyl-aspartic acid can self-assemble into vesicles instead of fibrillar networks. Vesicles are spherical structures composed of one or more concentric bilayers, enclosing an aqueous core. nih.gov The formation of vesicles versus other structures is primarily governed by the molecular geometry and the balance of intermolecular forces, which can be described by the critical packing parameter.

This parameter relates the volume of the hydrophobic tail, the area of the hydrophilic headgroup, and the length of the tail. For N-dodecyl-aspartic acid, factors that increase the effective size of the headgroup, such as deprotonation at high pH leading to electrostatic repulsion, can favor the formation of curved bilayers and thus promote vesicle formation over the planar packing seen in fibers. nih.gov The self-assembly of fatty acids and their derivatives into vesicles is a well-studied phenomenon, providing a model for protocell membranes. nih.govacs.org

Other Ordered Supramolecular Aggregates

Besides fibers and vesicles, N-dodecyl-aspartic acid, as a surfactant-like molecule, can form other ordered aggregates in aqueous solution. researchgate.net The most common of these are micelles, which are spherical or cylindrical aggregates that form above a specific concentration known as the critical micelle concentration (CMC). In micelles, the hydrophobic dodecyl tails are sequestered in the core, while the hydrophilic aspartic acid headgroups are exposed to the surrounding water.

Depending on concentration, pH, and ionic strength, transitions between different aggregate morphologies can occur. For instance, spherical micelles might elongate into worm-like micelles or transition into vesicles. Studies on related poly(aspartic acid) graft copolymers show that increasing the hydrophobic content can induce transitions from spherical micelles to rod-like structures, vesicles, and eventually lamellar phases. mdpi.com

Modulation of Self-Assembly Behavior

The self-assembly of N-dodecyl-aspartic acid is not static and can be precisely controlled by altering external conditions. This responsiveness is key to designing "smart" materials that can change their structure and properties in response to specific stimuli.

Key stimuli for modulating the self-assembly of N-dodecyl-aspartic acid include:

pH: The aspartic acid headgroup contains two carboxylic acid moieties and one amino group, making its net charge highly sensitive to pH. At low pH, the carboxylic acid groups are protonated and neutral, favoring hydrogen bonding and the formation of fibrillar networks for hydrogelation. As the pH increases, these groups deprotonate, leading to a net negative charge. The resulting electrostatic repulsion between headgroups can disrupt the hydrogen bonding required for fiber formation, potentially leading to the dissolution of the gel or the formation of different structures like vesicles. nih.govnih.gov

Temperature: Temperature can affect both the solubility of the amphiphile and the strength of the non-covalent interactions driving self-assembly. For many LMWGs, hydrogels are formed upon cooling a hot solution, as the decrease in thermal energy allows for the formation of stable hydrogen bonds and hydrophobic interactions.

Ionic Strength: The addition of salts can screen the electrostatic repulsion between charged headgroups at neutral or high pH. This can promote aggregation and influence the morphology of the resulting structures.

Solvent Composition: The properties of the solvent play a critical role in mediating the self-assembly process. The balance of hydrophobic and hydrophilic interactions can be tuned by changing the solvent, influencing whether the molecule forms a gel or remains in solution. nih.gov

The ability to control the transition between different supramolecular architectures, such as from a fibrous hydrogel to vesicles, by simple triggers like a change in pH, makes N-dodecyl-aspartic acid a versatile building block for advanced functional materials.

Table of Research Findings on Related Amphiphilic Systems

Amphiphile SystemObserved StructuresModulating FactorsReference(s)
Poly(aspartic acid)-graft-OctadecylSpherical micelles, rod-like micelles, vesicles, lamellar structuresDegree of hydrophobic substitution mdpi.com
Ultra-small Fatty Acids + Amino AcidsVesiclesMolar ratio, fatty acid chain length nih.gov
Amphiphilic Branched Peptidesβ-sheet-based nanofibers with kinked morphologiespH nih.gov
Poly(aspartic acid) + Pluronic F127Interpolymeric complex, core-shell micellespH, Temperature nih.gov

Table of Mentioned Compounds

Impact of Hydrocarbon Chain Length

The length of the hydrocarbon (acyl) chain is a critical determinant in the self-assembly of N-acyl amino acids, including N-dodecyl-aspartic acid. The hydrophobic interactions between the alkyl chains are the primary driving force for aggregation. Generally, increasing the chain length enhances the hydrophobicity of the molecule, leading to a lower critical micelle concentration (CMC) — the concentration at which self-assembly into micelles spontaneously occurs.

Longer hydrocarbon chains promote more efficient packing, which can lead to transitions in the morphology of the self-assembled structures. For instance, studies on related amphiphilic poly(aspartic acid) copolymers have shown that as the degree of substitution with long alkyl chains (C18) increases, the morphology transitions from spherical micelles to rod-like, vesicular, and lamellar structures. mdpi.comscilit.comnih.gov This is attributed to stronger hydrophobic interactions and improved molecular packing that favor anisotropic growth. mdpi.com For N-acyl amino acids, a longer chain generally enhances the stability of the resulting aggregates. For example, in a series of N-acyl-serine and -glycine surfactants, the CMC decreases and surface activity is enhanced as the carbon chain length increases. researchgate.net This principle suggests that the 12-carbon dodecyl chain of N-dodecyl-aspartic acid provides a substantial hydrophobic driving force for assembly into stable supramolecular structures.

Table 1: Effect of Hydrocarbon Chain Length on Self-Assembly Properties

Hydrocarbon Chain LengthEffect on HydrophobicityImpact on Critical Micelle Concentration (CMC)Observed Morphological Transitions
Shorter Chains (< C12)LowerHigherPredominantly spherical micelles
Dodecyl (C12) Moderate Intermediate Spherical or ellipsoidal micelles, potential for rod-like structures
Longer Chains (> C12)HigherLowerRod-like structures, vesicles, lamellae, and hydrogels mdpi.com

Role of Amino Acid Side Chain Hydrophobicity and Chirality

The aspartic acid headgroup imparts specific characteristics to the self-assembly process, primarily through its chirality and the presence of a carboxylic acid side chain. Chirality, an intrinsic property of most amino acids, can be transmitted from the molecular level to the supramolecular level, resulting in the formation of chiral aggregates such as helical nanofibers. nih.gov The specific stereochemistry (L- or D-aspartic acid) dictates the handedness of these helical structures. nih.govacs.org This chiral organization is a key factor in the distinct properties and biological interactions of the resulting materials. Incorporating D-amino acids can also enhance resistance to enzymatic degradation. nih.gov

pH-Dependent Self-Assembly and Charge State Variations

The self-assembly of N-dodecyl-aspartic acid is highly sensitive to pH due to the presence of two carboxylic acid groups (the α-carboxyl and the side-chain carboxyl) and one amino group. nih.gov The protonation state of these groups changes with the pH of the solution, altering the net charge of the molecule and the electrostatic interactions between headgroups. libretexts.org

Low pH (pH < pI): At a pH below the isoelectric point (pI), both the amino group and the carboxylic acid groups are protonated (-NH3+, -COOH). The molecule carries a net positive charge, leading to electrostatic repulsion between headgroups. This repulsion can hinder aggregation, leading to a higher CMC or the formation of smaller, loosely packed assemblies. libretexts.orgyoutube.com

Isoelectric Point (pI): At the pI, the molecule exists as a zwitterion, with a positive charge on the amino group (-NH3+) and negative charges on the carboxyl groups (-COO-), resulting in a net neutral charge. libretexts.org The reduced electrostatic repulsion allows for stronger intermolecular hydrogen bonding and hydrophobic interactions, promoting the formation of more stable and ordered structures, such as hydrogel networks. reddit.com

High pH (pH > pI): At a pH above the pI, the carboxylic acid groups are deprotonated (-COO-), while the amino group is neutral (-NH2). The molecule carries a net negative charge. libretexts.orgyoutube.com Strong electrostatic repulsion between the negatively charged headgroups can lead to the dissolution of larger assemblies or the formation of smaller micelles. nih.gov

This pH-responsiveness allows for the controlled assembly and disassembly of supramolecular structures. For example, hydrogels formed from N-dodecyl-aspartic acid can be designed to dissolve or swell in response to specific pH changes in their environment. nih.govfrontiersin.org

Table 2: pH-Dependent Charge State and Its Effect on Self-Assembly

pH RangePredominant Charge State of HeadgroupKey Intermolecular ForcesExpected Assembly Behavior
Low pH (&lt; pI)Net PositiveElectrostatic Repulsion, Hydrophobic InteractionWeak assembly, smaller aggregates
Near pIZwitterionic (Net Neutral)Hydrogen Bonding, Hydrophobic InteractionStrong assembly, formation of ordered structures (e.g., gels)
High pH (&gt; pI)Net NegativeElectrostatic Repulsion, Hydrophobic InteractionWeak assembly or disassembly, smaller micelles nih.gov

Temperature Responsiveness and Thermo-Reversible Gelation

The self-assembled structures of N-dodecyl-aspartic acid can exhibit temperature sensitivity. The stability of the aggregates is dependent on the strength of both hydrophobic interactions and hydrogen bonds. As temperature increases, the hydrophobic effect, which drives the aggregation of the dodecyl chains, generally becomes stronger up to a certain point. However, hydrogen bonds between the aspartic acid headgroups are weakened at higher temperatures.

This dual sensitivity can lead to thermo-reversible sol-gel transitions. At lower temperatures, the molecules may exist as a solution (sol) of individual molecules or small micelles. Upon heating, strengthened hydrophobic interactions can promote the formation of an entangled network of fibrous aggregates, resulting in a gel state. frontiersin.org Further heating can disrupt the hydrogen bonding network sufficiently to cause a transition back to a sol state. This behavior is characteristic of "smart" materials that can respond to thermal stimuli. Poly(aspartic acid)-based hydrogels have demonstrated this responsiveness, where swelling ratios can be modulated by temperature changes. frontiersin.orgnih.gov

Co-Assembly with Other Amphiphiles (e.g., Sodium Dodecyl Sulfate)

N-dodecyl-aspartic acid can co-assemble with other surfactants, such as the anionic surfactant Sodium Dodecyl Sulfate (B86663) (SDS), to form mixed micelles. mdpi.com The inclusion of SDS into the assemblies introduces additional electrostatic repulsion due to its negatively charged sulfate headgroup. This can modulate the size, shape, and surface charge of the resulting aggregates. mdpi.com

The interaction is influenced by the shared dodecyl hydrophobic tail, which facilitates integration into the micellar core. The presence of the amino acid headgroup of N-dodecyl-aspartic acid can alter the packing of the SDS molecules. Depending on the pH, the aspartic acid headgroup can be zwitterionic or anionic, leading to complex electrostatic interactions with the sulfate headgroups of SDS. nih.gov Studies on mixed surfactant systems have shown that such co-assembly can lead to non-ideal mixing behaviors and the formation of structures with properties intermediate to those of the pure components. mdpi.com This approach can be used to fine-tune the properties of the self-assembled structures for specific applications.

External Stimuli Responsiveness (e.g., Enzyme Activity)

The peptide-like amide bond in N-dodecyl-aspartic acid makes its self-assembled structures potentially responsive to enzymatic activity. nih.gov Proteases are enzymes that catalyze the hydrolysis of peptide bonds. If a suitable protease is introduced, it could cleave the amide linkage between the dodecyl chain and the aspartic acid headgroup. nih.gov This enzymatic action would break the amphiphile into its constituent fatty acid and amino acid components, leading to the disassembly of the supramolecular structure.

This enzyme-triggered disassembly is a powerful mechanism for creating responsive materials. For example, a hydrogel formed from N-dodecyl-aspartic acid could be designed to degrade and release an encapsulated substance in the presence of a specific enzyme that is overexpressed in a particular biological environment. nih.gov Research has shown that various N-acyl amino acids can be hydrolyzed by enzymes like fatty acid amide hydrolase (FAAH), demonstrating the biological feasibility of this approach. elifesciences.orgnih.gov This responsiveness is a key feature for applications in controlled release and biosensing. researchgate.net

Biophysical Interactions and Mechanistic Studies

Interactions with Model Biological Membranes and Lipid Bilayers

N-dodecyl aspartic acid, as an amphiphilic molecule, exhibits significant interactions with lipid bilayers, which are fundamental to its biological activities. Its structure, comprising a hydrophilic aspartic acid headgroup and a 12-carbon hydrophobic dodecyl tail, dictates its behavior at the lipid-water interface, leading to membrane integration and disruption.

The interaction of N-dodecyl aspartic acid with lipid membranes can be understood through models developed for surfactants and membrane-active peptides. The process generally follows a multi-step mechanism. Initially, monomers of N-dodecyl aspartic acid partition from the aqueous phase into the outer leaflet of the lipid bilayer. The hydrophobic dodecyl tail inserts into the acyl chain core of the membrane, while the polar and charged aspartic acid headgroup remains at the aqueous interface. This integration disrupts the ordered packing of the lipid molecules.

Studies on other amphiphilic molecules show that such insertions can weaken the intermolecular forces between the lipid acyl chains nih.gov. As the concentration of N-dodecyl aspartic acid in the membrane increases, this disruption becomes more pronounced. This can lead to the formation of pores or holes, a mechanism observed with some membrane-active peptides that disrupt bilayers by extracting lipids from the perturbed regions mdpi.com. The aspartic acid residue itself can be a key player in mediating interactions within the membrane environment. In transmembrane proteins, intramembrane aspartic acid residues are crucial for inducing conformational changes and can participate in inter-helix hydrogen bonding, which is vital for the assembly and function of membrane proteins nih.govnih.gov. This suggests the headgroup of N-dodecyl aspartic acid is not merely an anchor but an active participant in molecular interactions within the bilayer. At concentrations exceeding its critical micelle concentration (CMC), N-dodecyl aspartic acid can lead to the complete solubilization of the membrane into mixed micelles, a process well-documented for detergents like sodium dodecyl sulfate (B86663) (SDS) acs.org.

The integration of N-dodecyl aspartic acid into the lipid bilayer compromises the membrane's barrier function, leading to permeabilization. The disruption of lipid packing creates transient defects and increases the free volume within the hydrophobic core, which enhances the permeability of the membrane to ions and small molecules nih.gov. This effect is consistent with findings that show certain amino acids can increase lipid bilayer permeability by forming aggregates within the membrane nih.gov.

Protein and Peptide Interactions

A primary advantage of lipidating peptides with moieties like N-dodecyl aspartic acid is the enhancement of their stability in biological fluids. The dodecyl chain confers resistance to proteolytic degradation, a major pathway for peptide clearance. Research on an N-dodecyl conjugated peptide, l-4d, demonstrated a substantial improvement in stability in mouse plasma compared to its non-lipidated counterpart, l-PDC31. mdpi.com. While the unmodified peptide was completely degraded within five minutes, the N-alkylated version exhibited a half-life of approximately 30 minutes and was still detectable after two hours of incubation mdpi.com. This protective effect is attributed to the lipid chain sterically hindering the approach of proteases or inducing a more stable, less recognizable conformation mdpi.com.

Table 1: Stability of a Peptide (l-PDC31) vs. its N-dodecyl Conjugate (l-4d) in Mouse Plasma at 37°C. Data sourced from stability assays reported in scientific literature mdpi.com.
Time (minutes)l-PDC31 (% Remaining)N-dodecyl-l-PDC31 (l-4d) (% Remaining)
0100100
50~75
300~50
600~30
1200~15

Molecules containing a long alkyl chain, such as N-dodecyl aspartic acid, are known to associate with serum albumin, the primary carrier of fatty acids and other hydrophobic molecules in the bloodstream mdpi.com. This interaction is primarily driven by the hydrophobic dodecyl tail binding to specific fatty acid binding sites on the albumin molecule mdpi.comnih.gov.

Studies using N-dodecyl-β-D-maltoside (DDM), which shares the same dodecyl tail, provide a model for this interaction. The binding of DDM to Human Serum Albumin (HSA) was shown to be a complex process involving hydrophobic interactions nih.gov. This association quenches the intrinsic fluorescence of albumin's tryptophan residues and induces a blue shift, indicative of the residue moving to a more hydrophobic environment nih.gov. Furthermore, these interactions can lead to conformational changes in the protein, with spectroscopic methods revealing a partial unfolding of the albumin structure upon binding nih.gov. It is highly probable that N-dodecyl aspartic acid would interact with serum albumin in a similar fashion, influencing its transport and bioavailability.

Table 2: Summary of Biophysical Findings from the Interaction of N-dodecyl β-D-maltoside (DDM) with Human Serum Albumin (HSA). These findings serve as a model for the likely interactions of N-dodecyl aspartic acid nih.gov.
TechniqueObservationInferred Interaction/Effect
Surface Tension MeasurementShifted the critical micelle concentration (cmc) of DDM higherComplex formation between DDM and HSA
Fluorescence QuenchingQuenching of HSA fluorescence with a prominent blue shiftInvolvement of hydrophobic interactions
Synchronous FluorescenceIncreased hydrophobicity near tryptophan; increased polarity near tyrosineSpecific local environmental changes around amino acid residues
Circular Dichroism (CD) & FTIRChanges in secondary structure signalsPartial unfolding of the protein

Furthermore, aspartic acid residues themselves have an intrinsic preference for forming turn-like conformations in unfolded peptides, which can serve as crucial initiation sites for protein folding drexel.edu. The addition of a dodecyl chain could potentially stabilize such structures or induce new ones, such as promoting helicity near the site of conjugation. In a manner analogous to how detergents like dodecyl maltoside can maintain the native conformation of membrane proteins within a micelle, the N-dodecyl group might help to stabilize a specific, biologically active conformation of the peptide to which it is attached nih.govmdpi.com.

Mechanisms of Antimicrobial Action

The antimicrobial activity of N-dodecyl-aspartic acid is primarily attributed to its ability to compromise the integrity of the bacterial cell envelope. This process is not a simple, single-step event but rather a cascade of interactions driven by the physicochemical properties of the surfactant molecule.

N-dodecyl-aspartic acid, as a surfactant, directs its action towards the bacterial cell wall and cytoplasmic membrane, which are crucial for maintaining cellular integrity and regulating the passage of substances. The initial interaction is governed by the electrostatic attraction between the charged headgroup of the surfactant and the components of the bacterial cell envelope. In Gram-positive bacteria, the cell wall is rich in teichoic acids, which are anionic polymers, providing a net negative charge to the cell surface nih.gov. In Gram-negative bacteria, the outer membrane is decorated with lipopolysaccharides (LPS), which also contribute to a negative surface charge mdpi.com.

The positively charged amino group in the aspartic acid headgroup of N-dodecyl-aspartic acid is drawn to these negatively charged sites, facilitating the accumulation of the surfactant molecules on the bacterial surface. Following this initial electrostatic binding, the hydrophobic N-dodecyl tail plays a critical role. It penetrates the lipid bilayer of the cell membrane, a structure composed of phospholipids (B1166683) with their own hydrophobic tails and hydrophilic heads nih.gov. This insertion disrupts the ordered arrangement of the lipid molecules, leading to increased membrane fluidity and permeability nih.gov. The ultimate consequence of this membrane disruption is the leakage of essential intracellular components, such as ions and metabolites, and the dissipation of the proton motive force, which is vital for cellular energy production. This uncontrolled efflux and disruption of cellular energetics ultimately lead to bacterial cell death nih.gov.

The antimicrobial potency of N-dodecyl-aspartic acid is a direct consequence of the interplay between hydrophobic and electrostatic forces. These forces are not mutually exclusive but rather work in concert to overcome the protective barrier of the bacterial cell envelope.

Electrostatic Interactions: The initial adhesion of N-dodecyl-aspartic acid to the bacterial surface is predominantly mediated by electrostatic attraction nih.gov. The cationic nature of the aspartic acid headgroup at physiological pH facilitates binding to the anionic components of the bacterial cell wall, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria uctm.edu. This electrostatic interaction is crucial for concentrating the surfactant molecules at the cell surface, a prerequisite for subsequent membrane disruption.

Hydrophobic Interactions: Following the initial electrostatic binding, the hydrophobic N-dodecyl tail drives the insertion of the molecule into the lipid bilayer of the cell membrane nih.govnih.gov. The hydrophobic effect, which is the tendency of nonpolar molecules to aggregate in aqueous solutions to minimize contact with water, is a powerful driving force in this process. The dodecyl chain, being nonpolar, seeks the nonpolar interior of the bacterial membrane, disrupting the existing lipid-lipid interactions. This partitioning of the hydrophobic tail into the membrane core is a key step in compromising the membrane's barrier function nih.gov.

The balance between the hydrophobicity of the alkyl chain and the charge of the headgroup is critical for optimal antimicrobial activity nih.govacs.orgmdpi.combohrium.com. A sufficient level of hydrophobicity is required for effective membrane penetration, while the electrostatic attraction ensures that the surfactant molecules are efficiently delivered to their target.

Table 1: Driving Forces in the Antimicrobial Action of N-dodecyl-aspartic acid

Driving ForceRole in Antimicrobial MechanismKey Interacting Components
Electrostatic Initial attraction and accumulation on the bacterial cell surface.Cationic amino group of aspartic acid and anionic teichoic acids/lipopolysaccharides.
Hydrophobic Insertion into and disruption of the bacterial cell membrane.N-dodecyl hydrocarbon chain and the lipid bilayer of the cell membrane.

The length of the N-acyl chain in amino acid-based surfactants is a critical determinant of their antimicrobial efficacy. The dodecyl (C12) chain of N-dodecyl-aspartic acid is significant, as studies on various cationic surfactants have demonstrated that an alkyl chain length of 12 to 14 carbon atoms often exhibits the highest biocidal activity ub.edunih.gov.

This optimal chain length is believed to represent a "sweet spot" that balances the opposing requirements of aqueous solubility and the ability to penetrate the bacterial membrane. Shorter alkyl chains (less than C10) may not possess sufficient hydrophobicity to effectively disrupt the lipid bilayer, while longer chains (greater than C16) may exhibit decreased water solubility, hindering their transport to the bacterial cell, or they may be too bulky to efficiently intercalate into the membrane .

Specifically for N-acyl-amino acid surfactants, research has shown a "cut-off effect" where the antimicrobial activity increases with chain length up to a certain point (often C12), after which it plateaus or decreases ub.edu. The dodecyl chain provides a favorable hydrophobic-lipophilic balance, enabling N-dodecyl-aspartic acid to effectively partition into the bacterial membrane and exert its disruptive effects. Studies on N-alkylmorpholine derivatives also found that compounds with n-dodecyl to n-hexadecyl chains displayed the highest bactericidal effects chemrxiv.org.

The combination of antimicrobial compounds with nanoparticles represents a promising strategy to enhance antimicrobial efficacy and combat drug resistance. Silver nanoparticles (AgNPs), in particular, are known for their broad-spectrum antimicrobial properties atlantis-press.comnih.gov. The synergistic effect between surfactants like N-dodecyl-aspartic acid and nanoparticles can arise from multiple mechanisms.

Firstly, the surfactant can act as a stabilizing and delivery agent for the nanoparticles, preventing their aggregation and facilitating their interaction with the bacterial cell surface acs.org. The positive surface charge that can be imparted by the amino acid headgroup can enhance the binding of the nanoparticle-surfactant conjugate to the negatively charged bacterial cell wall atlantis-press.com.

Secondly, the membrane-disrupting action of N-dodecyl-aspartic acid can increase the permeability of the bacterial cell wall and membrane, thereby facilitating the entry of nanoparticles into the cell nih.gov. Once inside, silver nanoparticles can exert their antimicrobial effects through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of cellular enzymes, and damage to DNA nih.gov.

This combination can lead to a more potent antimicrobial effect at lower concentrations of both agents, potentially reducing toxicity and minimizing the development of resistance nanomedicine-rj.comnih.gov. The synergistic activity of silver nanoparticles with various antibiotics has been well-documented, suggesting a similar potential for amino acid-based surfactants atlantis-press.comnih.gov.

Table 2: Potential Synergistic Mechanisms of N-dodecyl-aspartic acid and Nanoparticles

MechanismDescription
Enhanced Delivery The surfactant component facilitates the adhesion of nanoparticles to the bacterial surface.
Increased Permeability Disruption of the cell membrane by the surfactant allows for greater uptake of nanoparticles.
Multi-target Action The combination targets multiple cellular components simultaneously (membrane, enzymes, DNA).

Interactions with Nucleic Acids (DNA/RNA)

While the primary antimicrobial mechanism of N-dodecyl-aspartic acid is the disruption of the cell membrane, some cationic antimicrobial peptides with similar structural motifs have been shown to translocate across the membrane and interact with intracellular targets, including nucleic acids nih.govfrontiersin.org.

For a molecule like N-dodecyl-aspartic acid to interact with DNA or RNA, it would first need to cross the now-permeabilized cell membrane. Once in the cytoplasm, the cationic nature of the aspartic acid headgroup could potentially facilitate an electrostatic interaction with the negatively charged phosphate (B84403) backbone of DNA and RNA nih.gov. The hydrophobic tail might also play a role in stabilizing such complexes.

It is important to note that direct evidence for the interaction of N-dodecyl-aspartic acid with nucleic acids is limited. However, studies on other antimicrobial peptides, such as buforin II, have shown that they can bind to DNA and RNA, inhibiting cellular processes like replication and transcription nih.gov. The acidic amino acid residues, like aspartic acid, have been shown to play a role in DNA-protein recognition, often interacting with cytosine bases nih.gov. Therefore, it is plausible that N-dodecyl-aspartic acid, after gaining entry into the cell, could exert secondary antimicrobial effects by interfering with nucleic acid functions. Further research is needed to fully elucidate this aspect of its mechanism of action.

Advanced Material Science and Engineering Applications

Hydrogel-Based Systems

Hydrogels are three-dimensional networks of hydrophilic polymers capable of absorbing and retaining large amounts of water. The incorporation of N-dodecyl-aspartic acid into these systems introduces hydrophobic interactions that can be leveraged to create "smart" materials that respond to external stimuli.

Design Principles for Stimuli-Responsive Hydrogels

The design of stimuli-responsive hydrogels based on N-dodecyl-aspartic acid revolves around the principle of controlled self-assembly. The hydrophobic dodecyl chains can associate in aqueous environments to form micelle-like aggregates, which act as physical crosslinks within the polymer network. These associations are dynamic and can be disrupted or enhanced by external triggers, leading to changes in the hydrogel's properties.

Key design principles include:

pH-Responsiveness: The carboxylic acid groups in the aspartic acid moiety are ionizable. Changes in pH alter the charge density along the polymer backbone, influencing the electrostatic repulsion between chains and, consequently, the swelling behavior of the hydrogel. At higher pH values, deprotonation of the carboxylic acid groups leads to increased electrostatic repulsion and greater swelling.

Thermo-Responsiveness: The hydrophobic interactions of the dodecyl chains are temperature-dependent. As temperature increases, hydrophobic interactions can become stronger, leading to a more collapsed hydrogel structure. This behavior can be tailored by adjusting the concentration of N-dodecyl-aspartic acid within the hydrogel.

Redox-Responsiveness: By incorporating disulfide bonds into the hydrogel network, for instance through the use of crosslinkers like cystamine, the hydrogels can be rendered redox-responsive. In a reducing environment, the disulfide bonds are cleaved, leading to a change in the crosslink density and swelling of the hydrogel. Conversely, in an oxidizing environment, the disulfide bonds can reform.

Applications in Soft Materials and Biomaterials

The tunable nature of N-dodecyl-aspartic acid-containing hydrogels makes them suitable for a range of applications in soft materials and biomaterials, excluding direct medical devices or implants. The ability to control the material's properties in response to environmental cues opens up possibilities in areas such as:

Smart Coatings and Films: These hydrogels can be used to create coatings that change their permeability or surface properties in response to stimuli. For example, a change in pH could trigger the release of an encapsulated substance from the coating.

Injectable Scaffolds for Non-Medical Applications: In fields like agricultural science, injectable hydrogels can be used for controlled release of nutrients or as water-retaining soil additives. The shear-thinning properties of these materials allow them to be easily injected and then recover their gel-like structure.

Biocatalysis and Enzyme Immobilization: The porous structure of the hydrogels provides a suitable environment for immobilizing enzymes. The stimuli-responsive nature can be used to control the activity of the immobilized enzymes by altering the local microenvironment.

Tunable Rheological Properties of Hydrogels

The rheological, or flow, properties of N-dodecyl-aspartic acid-based hydrogels are highly tunable, which is critical for their application. The viscoelasticity of these materials is a direct result of the interplay between the covalent and physical crosslinks.

Key tunable rheological characteristics include:

Shear-Thinning Behavior: The physical crosslinks formed by the hydrophobic association of the dodecyl chains can be temporarily disrupted under shear stress. This results in a decrease in viscosity, allowing the hydrogel to flow. When the stress is removed, the physical crosslinks reform, and the material recovers its gel-like properties.

Modulus Control: The storage modulus (G'), which represents the elastic component of the hydrogel, and the loss modulus (G''), representing the viscous component, can be controlled by varying the concentration of N-dodecyl-aspartic acid, the crosslinker density, and the pH. An increase in hydrophobic associations generally leads to a higher storage modulus.

Thixotropy: These hydrogels can exhibit thixotropic behavior, meaning they have a time-dependent response to shear. The recovery of the gel structure after the removal of shear stress can be engineered for specific applications.

Rheological ParameterInfluencing FactorImplication
Viscosity Shear RateDecreases with increasing shear rate (shear-thinning)
Storage Modulus (G') N-dodecyl-aspartic acid concentration, pHIncreases with higher concentration and can be tuned by pH
Gel-Sol Transition Temperature, pH, Redox conditionsCan be triggered by external stimuli

Nanomaterial Fabrication and Stabilization

The surfactant-like properties of N-dodecyl-aspartic acid make it an effective agent for the fabrication and stabilization of various nanomaterials. Its ability to adsorb onto the surface of nanoparticles prevents their aggregation and allows for their dispersion in various solvents.

Dispersion and Individualization of Carbon Nanotubes

Carbon nanotubes (CNTs) have a strong tendency to bundle together due to van der Waals forces, which limits their processability and application. N-dodecyl-aspartic acid can be used to overcome this challenge. The hydrophobic dodecyl tail adsorbs onto the surface of the CNTs, while the hydrophilic aspartic acid head extends into the surrounding aqueous medium. This creates a repulsive electrostatic barrier between the nanotubes, leading to their dispersion and individualization. nih.govrsc.org

The effectiveness of dispersion can be influenced by factors such as the concentration of N-dodecyl-aspartic acid and the use of sonication to aid in the initial de-bundling of the CNTs. The negatively charged surface of the dispersed CNTs also allows for further functionalization or interaction with other positively charged molecules. nih.govrsc.org

NanomaterialDispersing AgentMechanism of DispersionResult
Carbon Nanotubes (CNTs)N-dodecyl-aspartic acidAdsorption of hydrophobic tail onto CNT surface, electrostatic repulsion from hydrophilic headStable dispersion of individualized CNTs in aqueous solution

Stabilization of Metal Oxide Nanoparticles (e.g., MnO2, ZnO-NPs)

N-dodecyl-aspartic acid can also be employed to stabilize metal oxide nanoparticles, such as manganese oxide (MnO₂) and zinc oxide (ZnO-NPs), preventing their agglomeration and maintaining their desired nanoscale properties.

Manganese Oxide (MnO₂) Nanoparticles: The carboxyl groups of the aspartic acid moiety can chelate with the metal ions on the surface of the MnO₂ nanoparticles. This strong interaction, coupled with the steric hindrance provided by the dodecyl chains, results in a stable colloidal suspension of the nanoparticles. Poly(aspartic acid), the polymer of which N-dodecyl-aspartic acid is a derivative, has been shown to effectively coat and stabilize MnO₂ nanoparticles, transferring them from a hydrophobic to a hydrophilic phase. researchgate.net

Zinc Oxide (ZnO) Nanoparticles: Similar to MnO₂, the surface of ZnO nanoparticles can be stabilized by N-dodecyl-aspartic acid. The interaction between the carboxyl groups and the zinc ions on the nanoparticle surface, along with the hydrophobic interactions of the dodecyl tails, creates a protective layer that prevents aggregation. nih.govmdpi.com The use of surfactants is a common strategy to control the size and shape of ZnO nanoparticles during their synthesis. nih.gov

Metal Oxide NanoparticleStabilizing AgentStabilization MechanismOutcome
Manganese Oxide (MnO₂)N-dodecyl-aspartic acidChelation of surface metal ions by carboxyl groups, steric hindranceStable colloidal dispersion
Zinc Oxide (ZnO-NPs)N-dodecyl-aspartic acidSurface adsorption via carboxyl groups, hydrophobic interactionsPrevention of agglomeration, controlled particle size

Role in Surfactant Technologies (Beyond basic properties)

N-dodecyl-aspartic acid, as a lipoamino acid, exhibits significant surfactant properties that are leveraged in various technological applications. Its molecular structure, featuring a hydrophilic aspartic acid headgroup and a hydrophobic dodecyl tail, allows it to modify the properties of interfaces.

Lipoamino acids, the class of compounds to which N-dodecyl-aspartic acid belongs, are recognized for their emulsifying properties and are often used as additives. researchgate.net Surfactants facilitate the formation of emulsions by adsorbing at the oil-water interface, which lowers the interfacial tension and prevents droplet coalescence through steric or electrostatic repulsion. nih.gov The effectiveness of a surfactant as an emulsifier is dependent on its ability to create a stable interfacial film. While specific data on the emulsion stability performance of N-dodecyl-aspartic acid is multifaceted, the general principles of lipoamino acids suggest its utility in forming and stabilizing oil-in-water emulsions. The combination of a hydrophilic amino acid head and a hydrophobic alkyl chain is a well-established structure for effective emulsification. researchgate.net

The ability of a surfactant to generate and sustain foam is critical in many industrial and consumer products. N-dodecyl-aspartic acid has been studied for its foaming characteristics. Research indicates that this surfactant demonstrates notable foaming power and stability. researchgate.net A key finding is that the foam power and foam stability are not significantly affected by water hardness, particularly at low to moderate levels. researchgate.net This resilience to water hardness is a valuable property for detergent and cleaning formulations. The stability of foam is generally governed by phenomena such as liquid drainage from the foam lamellae, coalescence of bubbles, and Ostwald ripening. mdpi.com The performance of N-dodecyl-aspartic acid in this regard is influenced by factors such as concentration and temperature. For instance, with related N-acyl amino acid surfactants, an increase in temperature can be beneficial for foamability, though it may decrease foam stability. researchgate.net

PropertyObservation for N-dodecyl-aspartic acidInfluencing FactorsGeneral Surfactant Principles
Foam Power Exhibits good foaming powerConcentration, TemperatureDependent on surfactant's ability to lower surface tension and adsorb at the air-water interface. mdpi.com
Foam Stability Shows good foam stabilityConcentration, TemperatureAffected by liquid drainage, bubble coalescence, and Ostwald ripening. mdpi.com
Effect of Water Hardness Almost no effect at lower and middle water hardnessesCation concentration (e.g., Ca²⁺, Mg²⁺)Ionic surfactants can be sensitive to hardness ions, which can precipitate the surfactant.

The fundamental action of N-dodecyl-aspartic acid as a surfactant lies in its tendency to adsorb at interfaces. This adsorption modifies the interfacial properties, most notably by reducing the surface tension. Studies have shown that N-dodecyl-aspartic acid can effectively reduce the surface tension of water to values in the range of 29-32 mN/m at temperatures between 298-313 K. researchgate.net The highest surface activity is typically observed under mild pH conditions. researchgate.net The efficiency of a surfactant is often characterized by its critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form micelles in the bulk solution, and the surface tension at the CMC (γCMC). For N-acyl amino acid surfactants, the CMC and γCMC tend to decrease as the length of the hydrophobic carbon chain increases, indicating enhanced surface activity. researchgate.net This behavior is due to the increased hydrophobicity driving the molecules to the interface. arxiv.org

Corrosion Inhibition Mechanisms (as a derivative or related amino acid)

Amino acids and their derivatives are increasingly recognized as effective and environmentally friendly corrosion inhibitors for various metals. Their mechanism of action is primarily based on their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.

The effectiveness of an amino acid-based corrosion inhibitor is intrinsically linked to its adsorption characteristics on the metal surface. The process can involve either physical adsorption (physisorption) or chemical adsorption (chemisorption). mdpi.com Physisorption is driven by electrostatic interactions between the inhibitor molecules and the charged metal surface, while chemisorption involves the formation of coordinate or covalent bonds through the sharing of electrons between the inhibitor and the metal. mdpi.com

In the case of aspartic acid and its derivatives, the molecule possesses multiple active centers for adsorption, including the amino group (-NH₂) and the two carboxyl groups (-COOH). nih.gov These functional groups contain heteroatoms (N, O) with lone pairs of electrons that can be shared with the vacant d-orbitals of metal atoms, facilitating chemisorption. mdpi.com

Studies on a derivative, aspartic di-dodecyl ester hydrochloride acid (ADH), have shown that it acts as an effective corrosion inhibitor for carbon steel in acidic media. researchgate.net The adsorption of this compound on the steel surface was found to follow the Langmuir adsorption isotherm, which typically describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.net Potentiodynamic polarization studies confirmed that such inhibitors can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. researchgate.netimedpub.com

Detailed surface science studies on the adsorption of the parent molecule, aspartic acid, on a Ni{100} surface provide further insight. nih.govnih.gov Using techniques like X-ray photoelectron spectroscopy (XPS), it was determined that aspartic acid adsorbs in a dominant pentadentate configuration, where both oxygen atoms from the carboxyl groups and the nitrogen atom from the amino group interact directly with the nickel surface atoms. nih.govnih.gov This multi-point attachment leads to a highly stable adsorbed layer. The thermal stability of this layer is significant, with decomposition only beginning above 400 K, which is higher than for many smaller organic molecules on nickel surfaces. nih.govnih.gov This strong, multi-point adsorption is key to forming a robust protective film that inhibits corrosion.

ParameterDescriptionFindings from Related Compounds
Adsorption Mechanism Formation of a protective film on the metal surface.Can be physisorption or chemisorption. For aspartic acid derivatives, chemisorption via N and O atoms is significant. mdpi.comresearchgate.net
Adsorption Isotherm Describes the relationship between inhibitor concentration and surface coverage.Aspartic di-dodecyl ester hydrochloride acid fits the Langmuir isotherm on carbon steel. researchgate.net
Inhibitor Type Classifies how the inhibitor affects the electrochemical corrosion reactions.Can act as a mixed-type inhibitor, affecting both anodic and cathodic processes. researchgate.netimedpub.com
Binding Configuration The geometry of the molecule on the metal surface.Aspartic acid on Ni{100} shows a stable pentadentate configuration, bonding through multiple O and N atoms. nih.govnih.gov
Thermal Stability The temperature at which the adsorbed layer begins to break down.The adsorbed layer of aspartic acid on Ni{100} is stable up to ~400 K. nih.govnih.gov

Formation of Protective Layers

N-dodecyl-aspartic acid and its derivatives have demonstrated notable efficacy as corrosion inhibitors, primarily by forming a protective molecular layer on metal surfaces. This protective barrier mitigates the corrosive action of aggressive environmental agents. The mechanism of protection is rooted in the adsorption of the N-dodecyl-aspartic acid molecules onto the metallic substrate.

The adsorption process is facilitated by the presence of heteroatoms (nitrogen and oxygen) in the aspartic acid head, which can form coordinate bonds with the vacant d-orbitals of metal atoms. Concurrently, the long dodecyl hydrocarbon tail orients itself away from the surface, creating a hydrophobic layer that repels water and other corrosive species. This self-assembled monolayer effectively blocks both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, characteristic of a mixed-type inhibitor.

Research on compounds with similar structures, such as aspartic di-dodecyl ester hydrochloride acid, has provided insights into the formation and effectiveness of these protective films on carbon steel. Studies have shown that the efficiency of corrosion inhibition is dependent on the concentration of the inhibitor, with higher concentrations leading to greater surface coverage and a more robust protective layer. The stability of this adsorbed film is crucial for long-term protection.

The table below summarizes key research findings on the corrosion inhibition properties of aspartic acid derivatives, which share a similar protective mechanism to N-dodecyl-aspartic acid.

Inhibitor SystemMetal SubstrateInhibition Efficiency (%)Technique
Aspartic acidMild Steel80.40Electrochemical Impedance Spectroscopy
Polyaspartic acid (PASP)Q235 Carbon SteelEnhanced with Glutamic AcidElectrochemical Measurements
Aspartic di-dodecyl ester hydrochloride acidCarbon SteelNot specifiedSurface Analysis
Aspartame (Aspartyl-phenylalanine)T95 Carbon Steel87Potentiodynamic Polarization

The formation of these protective layers is a prime example of molecular engineering at the material interface, where the specific chemical functionalities of N-dodecyl-aspartic acid are harnessed to enhance the durability and lifespan of metallic materials in corrosive environments.

Environmentally Sustainable Material Development

The increasing demand for sustainable materials has propelled research into bio-based and biodegradable compounds. N-dodecyl-aspartic acid, derived from naturally occurring amino acids and fatty alcohols, is a promising candidate in the development of environmentally benign materials. Its biodegradability and the application of green chemistry principles in its synthesis are key considerations for its environmental sustainability.

Biodegradability and Green Chemistry Considerations

Amino acid-based surfactants, including N-dodecyl-aspartic acid, are recognized for their favorable environmental profile, particularly their ready biodegradability. sonett.euresearchgate.neteuropa.eu This is a direct consequence of their structure, which can be readily broken down by microorganisms in the environment into carbon dioxide, water, and mineral salts. sonett.eu The amide bond present in N-acyl amino acids is susceptible to enzymatic cleavage, facilitating their degradation. cesio.eu

The biodegradability of these surfactants is often assessed using standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). For a substance to be considered "readily biodegradable," it must typically achieve at least 60% biodegradation within a 28-day period in stringent tests like the OECD 301 series. sonett.eu Research on a closely related compound, sodium γ-dodecyl aspartate, has demonstrated high biodegradability, reaching 84.6% in just 7 days. mdpi.com

The following table presents data on the biodegradability of amino acid-based surfactants, illustrating their environmental compatibility.

CompoundTest MethodBiodegradation (%)Duration (days)
Sodium γ-dodecyl aspartateActivated Sludge84.67
Polyaspartic Acid (PAA-P)River Water (BOD)~7815
Polyaspartic Acid (PAA-T)River Water (BOD)~7015

From a green chemistry perspective, the synthesis of N-dodecyl-aspartic acid aligns with several key principles. The use of renewable feedstocks, such as aspartic acid (an amino acid) and dodecyl alcohol (which can be derived from vegetable oils), is a significant advantage over petroleum-based counterparts. europa.eueuropa.eu

Analytical and Computational Approaches in Research

Spectroscopic Characterization Techniques

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for the structural characterization of N-dodecyl-L-aspartic acid, confirming the presence of its key functional groups. The FT-IR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the vibrational frequencies of different bonds within the molecule.

The synthesis and structural confirmation of N-dodecyl aspartic acid have been successfully verified using FT-IR analysis. researchgate.net The spectrum exhibits characteristic peaks that affirm the covalent linkage of the dodecyl chain to the amino group of aspartic acid. Key vibrational modes observed in the spectrum include:

N-H Stretching: The amide N-H stretching vibration typically appears as a broad band in the region of 3300-3500 cm⁻¹.

C-H Stretching: Strong absorptions around 2850-2960 cm⁻¹ correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds within the long dodecyl alkyl chain.

C=O Stretching: The spectrum shows strong, distinct peaks for the carbonyl (C=O) stretching vibrations. The amide I band (primarily C=O stretch) is typically observed around 1630-1680 cm⁻¹. The carboxylic acid C=O stretch appears at a higher frequency, generally between 1700-1760 cm⁻¹. derpharmachemica.comnih.gov The exact position of these bands can be sensitive to hydrogen bonding. nih.gov

N-H Bending: The amide II band, which arises from N-H bending and C-N stretching vibrations, is found around 1510-1570 cm⁻¹.

O-H Bending and C-O Stretching: Vibrations associated with the carboxylic acid group, specifically the C-O stretching and O-H bending, are also present, typically in the 1210-1440 cm⁻¹ range.

The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex series of peaks resulting from various bending and stretching modes of the molecule's carbon skeleton, providing a unique signature for the compound. specac.com

Vibrational ModeTypical Wavenumber (cm⁻¹)Functional Group
N-H Stretch3300 - 3500Amide
C-H Stretch (Alkyl)2850 - 2960Dodecyl chain
C=O Stretch1700 - 1760Carboxylic Acid
C=O Stretch (Amide I)1630 - 1680Amide
N-H Bend (Amide II)1510 - 1570Amide
C-O Stretch / O-H Bend1210 - 1440Carboxylic Acid
Table 1. Characteristic FT-IR Absorption Bands for N-dodecyl-L-aspartic acid.

Circular Dichroism (CD) spectroscopy is a powerful tool for investigating the secondary structure and conformational changes of chiral molecules like N-dodecyl-L-aspartic acid. nih.govrsc.orgfigshare.com This technique measures the differential absorption of left and right circularly polarized light, which is highly sensitive to the three-dimensional arrangement of atoms in a molecule. researchgate.net

For N-dodecyl-L-aspartic acid, an amphiphilic molecule, CD spectroscopy can provide valuable insights into its conformational behavior in solution and during the process of self-assembly. The technique can be used to study:

Secondary Structure: The peptide-like amide bond in the molecule gives rise to characteristic CD signals in the far-UV region (typically 190-250 nm). These signals can indicate the presence of ordered secondary structures, such as β-sheets or helical folds, particularly when the molecules aggregate. nih.gov Changes in the CD spectrum upon variations in concentration, pH, or temperature can signify conformational transitions. nih.gov

Aggregation and Self-Assembly: The self-assembly of N-dodecyl-L-aspartic acid into micelles, vesicles, or other supramolecular structures often involves a conformational change from a disordered state in solution to a more ordered arrangement within the aggregate. CD spectroscopy can monitor this process by detecting the emergence of spectral signatures associated with ordered structures.

Environmental Effects: The conformation of the aspartic acid headgroup can be influenced by its environment. CD spectroscopy can probe changes induced by interactions with solvents, ions, or other molecules. For instance, studies on other proteins have shown that dodecyl derivatives can induce conformational changes, often increasing helical content. nih.gov

The interpretation of CD spectra for N-dodecyl-L-aspartic acid would focus on identifying characteristic bands, such as a negative band around 215-220 nm for β-sheet structures or positive and negative bands for helical structures, to elucidate its conformational polymorphism under various conditions. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and dynamic analysis of N-dodecyl-L-aspartic acid. It provides atom-level information on the molecule's connectivity, structure, and intermolecular interactions.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are routinely used to confirm the covalent structure of N-dodecyl-L-aspartic acid. researchgate.net

¹H NMR: The proton NMR spectrum provides information on the number and type of hydrogen atoms. Key expected signals include:

A triplet at approximately 0.8-0.9 ppm corresponding to the terminal methyl (-CH₃) group of the dodecyl chain.

A broad multiplet between 1.2-1.6 ppm from the methylene (B1212753) (-CH₂-) groups of the alkyl chain.

Signals for the α-CH and β-CH₂ protons of the aspartic acid residue. For L-aspartic acid, these typically appear around 3.9 ppm (α-CH) and 2.7-2.8 ppm (β-CH₂). quora.comnih.gov The α-CH proton signal is shifted due to the adjacent electronegative nitrogen atom. quora.com

A signal for the amide (N-H) proton, the chemical shift of which can be highly variable depending on the solvent and hydrogen bonding.

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Expected resonances include:

Signals for the dodecyl chain carbons, typically found in the upfield region (14-40 ppm).

Resonances for the α-carbon and β-carbon of the aspartic acid moiety, which for L-aspartic acid are found around 55 ppm and 39 ppm, respectively. bmrb.iohmdb.ca

Signals in the downfield region (>170 ppm) corresponding to the carbonyl carbons of the amide and carboxylic acid groups. bmrb.ioillinois.edu

AtomMoietyExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Terminal CH₃Dodecyl~0.8 - 0.9~14
-(CH₂)₁₀-Dodecyl~1.2 - 1.6~22 - 32
β-CH₂Aspartic Acid~2.7 - 2.8~39
α-CHAspartic Acid~3.9~55
Amide C=OAmide-~170 - 175
Carboxyl C=OCarboxylic Acid-~175 - 180
Table 2. Predicted ¹H and ¹³C NMR Chemical Shifts for N-dodecyl-L-aspartic acid.

Two-dimensional Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy is a powerful technique for mapping molecular interactions at the atomic level. An HSQC experiment correlates the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C or ¹⁵N. For N-dodecyl-L-aspartic acid, a ¹H-¹³C HSQC spectrum displays a peak for each C-H bond, with coordinates corresponding to the chemical shifts of the attached proton and carbon. hmdb.ca

This technique is particularly useful for tracking changes in the chemical environment of specific atoms upon interaction with other molecules or during self-assembly. For example, if N-dodecyl-L-aspartic acid binds to a surface or another molecule, the chemical shifts of the ¹H and ¹³C nuclei at the interaction interface will likely change. By comparing the HSQC spectra of the free and bound states, one can identify which parts of the molecule are involved in the interaction. These chemical shift perturbations provide a "map" of the binding site. researchgate.net

NMR spectroscopy offers several methods to investigate the mechanism of self-assembly of amphiphilic molecules like N-dodecyl-L-aspartic acid. johnlab.de These techniques can provide information on the critical aggregation concentration, the size and shape of aggregates, and the dynamics of molecular exchange.

Chemical Shift Analysis: The chemical shifts of both ¹H and ¹³C nuclei can change significantly upon aggregation. This is due to the change in the local chemical environment as molecules move from a solvated state to the more ordered, anisotropic environment of an aggregate (e.g., a micelle). Monitoring chemical shifts as a function of concentration can help determine the critical micelle concentration (CMC).

Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of the molecules. Monomers in solution diffuse faster than larger aggregates. A DOSY experiment can thus distinguish between signals from free N-dodecyl-L-aspartic acid molecules and those incorporated into micelles or other assemblies, allowing for the direct measurement of the size of the aggregates.

Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY or ROESY detect through-space interactions between protons that are close to each other (typically < 5 Å). In the context of self-assembly, intermolecular NOEs between protons on different N-dodecyl-L-aspartic acid molecules can provide direct evidence of aggregation and offer insights into the packing and relative orientation of the molecules within the self-assembled structure. Solid-state NMR can be particularly powerful for characterizing the structure of highly ordered, solid-like assemblies. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Scattering and Microscopic Techniques

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS) or Quasielastic Light Scattering (QELS), is a non-invasive optical technique for characterizing the size and diffusion of submicron particles in a liquid dispersion. usp.orghoriba.comnih.gov The method is based on the Brownian motion of particles; smaller particles move faster than larger ones. microtrac.com When particles are illuminated by a laser, the intensity of the scattered light fluctuates over time due to their random movement. usp.org

By analyzing these intensity fluctuations, the translational diffusion coefficient (D) of the particles can be determined. horiba.com The hydrodynamic diameter of the particles is then calculated using the Stokes-Einstein equation, which relates the diffusion coefficient to particle size, temperature, and the viscosity of the dispersing medium. usp.org DLS is particularly well-suited for analyzing nanoparticles and can measure sizes from less than a nanometer up to about 10 µm. horiba.commicrotrac.com

The output of a DLS measurement provides the average hydrodynamic size and a polydispersity index (PDI), which indicates the breadth of the size distribution. usp.org QELS has been effectively used to study the fibrillogenesis of proteins by monitoring the temporal evolution of particle size. nih.gov

Table 3: Example of DLS Data for Particle Size Analysis

ParameterValueDescription
Z-Average Diameter (nm)150.2Intensity-weighted mean hydrodynamic size.
Polydispersity Index (PDI)0.25A measure of the width of the particle size distribution.
Diffusion Coefficient (cm²/s)2.89 x 10⁻⁸The rate of particle diffusion due to Brownian motion.

Note: This table provides a typical set of results from a DLS experiment and is for illustrative purposes.

Cryo-transmission electron microscopy (cryo-TEM) is a powerful imaging technique that allows for the visualization of the morphology of molecular aggregates and other nanostructures in a near-native, hydrated state. In cryo-TEM, a thin film of the sample solution is rapidly frozen, vitrifying the water and preserving the structures present in the solution. This vitrified sample is then imaged in a transmission electron microscope at cryogenic temperatures.

This technique is particularly valuable for studying the self-assembly of surfactants and other amphiphilic molecules, providing direct visual evidence of the shape and size of aggregates such as micelles, vesicles, and more complex liquid crystalline phases. researchgate.net Cryo-TEM has been instrumental in determining the high-resolution structures of protein fibrils and aggregates, revealing details about their core structures and polymorphic forms. nih.govmdpi.com The ability to analyze individual particles allows for the identification of different coexisting structures within the same sample. researchgate.net

Fluorescence microscopy is a valuable tool for imaging and characterizing aggregates, especially when they are not easily detectable by spectroscopic methods. nih.govresearchgate.net This technique often involves staining the sample with a fluorescent probe that specifically binds to the aggregates. researchgate.net The choice of probe depends on the nature of the aggregates being studied.

For instance, hydrophobic probes like Nile Red can be used to detect protein aggregates by binding to exposed hydrophobic regions. nih.govresearchgate.net The resulting fluorescence allows for the visualization of the aggregates' size, shape, and distribution within the sample. researchgate.net This method can be applied to highly concentrated samples without the need for dilution or filtration. nih.gov Super-resolution fluorescence microscopy techniques have further enhanced the ability to study the details of protein aggregates at the nanoscale. stanford.edu

Scanning Electron Microscopy (SEM) is a technique used to obtain high-resolution images of the surface topography of a sample. scispace.com An electron beam is scanned across the surface of the sample, and the interactions of the electrons with the sample produce various signals that are used to form an image. scispace.com SEM is widely used for the microstructural analysis of a variety of materials. scispace.com

In the context of N-dodecyl-aspartic acid and similar compounds, SEM can be used to analyze the morphology of solid-state structures, such as dried films or crystals. It provides detailed information about the surface features, shape, and size of the particles or aggregates. researchgate.net Advanced SEM techniques, such as low-voltage field emission SEM, can be applied to visualize surface and sub-surface structures with high detail. rsc.org For biological samples, atmospheric SEM (ASEM) can be used to image the ultrastructure of cell surfaces in a liquid environment. nih.gov

Rheological Characterization of Assembled Systems

The rheological properties of solutions containing N-dodecyl-aspartic acid are critical for understanding the structure and dynamics of their self-assembled systems, such as micelles and gels. Rheology, the study of the flow of matter, provides insight into viscosity, elasticity, and the transition between liquid-like and solid-like states. For amphiphilic molecules like N-dodecyl-aspartic acid, concentration, temperature, pH, and ionic strength significantly influence these properties.

While specific extensive rheological studies on monomeric N-dodecyl-aspartic acid are not widely detailed in the provided research, the behavior can be inferred from studies on analogous systems, such as hydrogels based on poly(aspartic acid) (PAsp) and solutions of other dodecyl-chain surfactants like sodium dodecyl sulphate (SDS). researchgate.netnih.govresearchgate.net Hydrogels formed from derivatives of PAsp, a polymer of the hydrophilic head group of N-dodecyl-aspartic acid, have been a subject of intensive rheological investigation. nih.govnih.govfrontiersin.org These studies show that PAsp-based hydrogels can exhibit self-healing properties and their rheological characteristics are highly dependent on the nature of the cross-linking, pH, and temperature. nih.govresearchgate.net For instance, the formation of a gel network leads to a significant increase in viscosity and the emergence of solid-like elastic properties, characterized by the storage modulus (G') and loss modulus (G''). nih.govmdpi.com

In solutions of N-dodecyl-aspartic acid, as the concentration increases past the critical micelle concentration (CMC), the formation of micelles leads to an increase in the solution's viscosity. researchgate.netresearchgate.net This is due to the increased volume fraction of the hydrated micelles and the interactions between them. At higher concentrations, these micelles can pack into ordered structures, such as hexagonal or cubic phases, leading to the formation of viscoelastic gels. The transition from a low-viscosity solution to a high-viscosity gel is a key characteristic of these systems. Viscosity measurements, often performed using capillary or rotational viscometers, are fundamental in characterizing these transitions. researchgate.netnih.govacs.org The viscosity B-coefficient, derived from such measurements, provides information about solute-solvent interactions and the structuring effect of the solute on the solvent. researchgate.nettandfonline.com For N-dodecyl-aspartic acid systems, changes in viscosity would reflect the dynamic equilibrium between monomers and various aggregated structures.

Table 1: Key Rheological Parameters and Their Significance
ParameterDescriptionSignificance for N-dodecyl-aspartic acid Systems
Viscosity (η) A measure of a fluid's resistance to flow.Indicates the formation and interaction of micelles and larger aggregates. Increases with concentration above the CMC.
Storage Modulus (G') Represents the elastic component of a viscoelastic material; the energy stored during deformation.In gelled systems, a high G' indicates the formation of a structured, solid-like network.
Loss Modulus (G'') Represents the viscous component; the energy dissipated as heat during deformation.A measure of the liquid-like behavior of the system. The G'/G'' ratio determines if the system is more solid-like or liquid-like.
Yield Stress (σY) The minimum stress required to initiate flow in a structured fluid or gel. mdpi.comDefines the transition from a solid-like gel to a flowing liquid under stress. Important for applications requiring structural integrity at rest.

Surface and Interfacial Science Techniques

Surface Tension Measurements

Surface tension measurement is a fundamental technique for characterizing surfactants like N-dodecyl-aspartic acid. chalmers.se As an amphiphilic molecule, it preferentially adsorbs at the air-water interface, orienting its hydrophobic dodecyl tail away from the water and its hydrophilic aspartic acid head towards the water. This adsorption disrupts the cohesive energy at the surface, thereby reducing the surface tension of the water. chalmers.se

The effectiveness of a surfactant is often quantified by its critical micelle concentration (CMC) and the surface tension at that concentration (γCMC). The CMC is the concentration at which the interface becomes saturated with monomers, and the spontaneous self-assembly into micelles begins within the bulk solution. nih.govwikipedia.org Below the CMC, increasing the surfactant concentration causes a sharp decrease in surface tension. wikipedia.org Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than further populating the interface. wikipedia.org

Table 2: Surface Activity of N-dodecyl-aspartic acid researchgate.net
ParameterValueConditions
Surface Tension Reduction (γ) 29-32 mN/mAqueous solution, 298-313 K
Optimal pH Mild pH conditions-

Langmuir-Blodgett Studies

The Langmuir-Blodgett (LB) technique is a sophisticated method used to create highly ordered, single-molecule-thick films (monolayers) on a solid substrate. nih.gov This method is particularly well-suited for amphiphilic molecules such as N-dodecyl-aspartic acid, which possess distinct hydrophilic and hydrophobic parts. The process involves spreading the molecule onto a water surface (subphase) in a Langmuir trough, where it forms a floating monolayer at the air-water interface. mdpi.com

By compressing this monolayer with movable barriers, the molecules are forced closer together, transitioning through different two-dimensional phases (gas, liquid, and solid). mdpi.com The relationship between the surface pressure (Π) and the area per molecule (A) is recorded in a Π-A isotherm, which provides crucial information about the packing, orientation, and stability of the molecules in the monolayer. Once a stable, condensed monolayer is formed at a specific surface pressure, it can be transferred layer by layer onto a solid substrate by dipping and withdrawing the substrate through the interface, creating a Langmuir-Blodgett film. nih.govnih.gov

While specific Langmuir-Blodgett studies on N-dodecyl-aspartic acid are not detailed in the available literature, its molecular structure is ideal for this technique. The hydrophilic aspartic acid head group would anchor the molecule to the water subphase, while the hydrophobic dodecyl tail would orient itself towards the air. The Π-A isotherm would reveal the cross-sectional area of the molecule at high compression, and the collapse pressure would indicate the stability of the monolayer. The ability to form such organized monolayers is a prerequisite for creating multilayered LB films, which have applications in surface modification, sensor development, and molecular electronics. nih.gov

Computational Chemistry and Molecular Modeling

Molecular Dynamics (MD) Simulations for Dynamic Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. riverpublishers.com For a system like N-dodecyl-aspartic acid, MD simulations can provide unparalleled, atomistic-level insight into the dynamic processes of self-assembly, including micelle formation, conformational changes of the molecule, and interactions with the solvent and ions. riverpublishers.comnih.gov

In a typical MD simulation of an amphiphilic system, a number of N-dodecyl-aspartic acid molecules are placed in a simulation box filled with explicit water molecules. northwestern.edu By solving Newton's equations of motion for every atom in the system, the simulation tracks the trajectory of each particle, revealing how the system evolves. This allows researchers to observe the spontaneous aggregation of monomers into micelles, driven by the hydrophobic effect. riverpublishers.com

Key insights that can be gained from MD simulations include:

Micelle Structure and Dynamics: Determination of the shape, size (aggregation number), and internal structure of the micelles. It can show the distribution of the dodecyl chains in the core and the hydration of the aspartic acid head groups at the surface. northwestern.edu

Mechanism of Self-Assembly: Observing the step-by-step process of how monomers come together to form aggregates.

Interfacial Behavior: Simulating the molecule's behavior at an air-water or oil-water interface to understand its role in reducing interfacial tension.

Influence of Environment: Studying how changes in temperature, pH (by altering the protonation state of the carboxylic acid groups), and salt concentration affect the stability and structure of the assembled aggregates.

While specific MD studies focused solely on N-dodecyl-aspartic acid are not prevalent, extensive research on analogous molecules like sodium dodecyl sulfate (B86663) (SDS) and other peptide amphiphiles provides a clear blueprint for such investigations. riverpublishers.comnorthwestern.edu These studies confirm that MD simulations can accurately predict aggregation behavior and provide details that are often difficult to obtain experimentally.

Quantum Chemical Calculations (DFT, PM6, PM3, AM1, RM1, MNDO Hamiltonians) for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic structure, molecular geometry, and chemical reactivity of molecules from first principles. northwestern.edu These methods can be broadly divided into ab initio methods like Density Functional Theory (DFT) and more approximate, computationally faster semi-empirical methods.

Density Functional Theory (DFT): DFT is a highly accurate method for calculating the electronic structure of molecules. mdpi.com For N-dodecyl-aspartic acid, DFT can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, including bond lengths and angles.

Analyze Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. researchgate.net

Map Electrostatic Potential (ESP): Visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For N-dodecyl-aspartic acid, the oxygen and nitrogen atoms of the aspartic acid head group would be identified as electron-rich sites, crucial for hydrogen bonding and interactions with cations. researchgate.netresearchgate.net

Semi-Empirical Hamiltonians: Methods such as MNDO, AM1, PM3, RM1, and PM6 are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, which simplifies the complex equations of Hartree-Fock theory by using parameters derived from experimental data. uni-muenchen.deucsb.edu This makes them significantly faster than DFT, allowing for calculations on larger systems or a greater number of molecules, although with some trade-off in accuracy. uomustansiriyah.edu.iq

MNDO (Modified Neglect of Diatomic Overlap): An early semi-empirical method that provided improved results over previous approximations but had known limitations, such as poorly describing hydrogen bonds. ucsb.eduuomustansiriyah.edu.iqnih.gov

AM1 (Austin Model 1): An improvement on MNDO with modified core-repulsion functions, offering better treatment of hydrogen bonds. uni-muenchen.denih.gov

PM3 (Parametric Method 3): A re-parameterization of AM1, often providing better geometries and heats of formation for organic molecules. It is widely used for rapid property estimation. uni-muenchen.deucsb.eduuomustansiriyah.edu.iq

RM1 (Recife Model 1): A re-parameterization of AM1 intended to be an improvement over both AM1 and PM3, particularly for compounds containing nitrogen and other heteroatoms. openmopac.net

PM6 (Parametric Method 6): A more recent and comprehensive method developed as a significant improvement upon PM3. It was parameterized for a much larger number of elements and generally offers higher accuracy for heats of formation and geometries compared to its predecessors. nih.gov

These quantum methods provide a detailed understanding of the intrinsic properties of the N-dodecyl-aspartic acid molecule, which governs its interactions and self-assembly behavior at the macroscopic level.

Table 3: Overview of Semi-Empirical Quantum Chemistry Methods ucsb.edunih.gov
MethodBasis and Key FeaturesTypical Application
MNDO Based on the NDDO approximation; an early standard.Calculating properties of organic molecules where high accuracy is not critical.
AM1 Improved version of MNDO with better handling of hydrogen bonds.General-purpose calculations for organic molecules, including those with H-bonds.
PM3 Re-parameterization of AM1, differing only in parameter values. Often gives better results for certain classes of molecules.Widely used for rapid geometry optimization and property estimation of organic systems.
RM1 A re-parameterization of AM1, generally more accurate than AM1 and PM3.Improved calculations for heats of formation and geometries, especially for heteroatomic compounds.
PM6 Significant improvement over PM3, parameterized for over 70 elements. Corrects long-standing faults in earlier methods.More accurate calculations of heats of formation and geometries across a wide range of the periodic table.

Molecular Docking for Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely utilized in drug discovery and molecular biology to understand the interaction between a ligand and its target protein at the atomic level. The process involves predicting the binding mode and affinity of a ligand to a specific binding site on a receptor.

Despite the utility of molecular docking in studying molecular interactions, a thorough review of scientific literature reveals a notable absence of specific studies focused on the molecular docking of Aspartic acid, N-dodecyl- with any particular protein target. While computational studies and molecular docking simulations have been extensively performed for aspartic acid and its other derivatives to explore their binding interactions with various enzymes and receptors, similar research specifically involving the N-dodecyl variant is not publicly available.

The N-dodecyl group, a twelve-carbon alkyl chain, introduces significant hydrophobicity to the aspartic acid molecule. This modification would be expected to substantially influence its binding characteristics, favoring interactions with hydrophobic pockets within protein structures. Hypothetically, molecular docking studies of Aspartic acid, N-dodecyl- would involve:

Preparation of the Ligand and Receptor: The three-dimensional structure of Aspartic acid, N-dodecyl- would be generated and optimized. A target protein with a potential binding site would be selected, and its structure, typically obtained from a repository like the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

Docking Simulation: A docking algorithm would then be used to explore the conformational space of the ligand within the defined binding site of the protein. The algorithm would systematically evaluate different orientations and conformations of the ligand, scoring them based on a defined scoring function that estimates the binding affinity.

Analysis of Results: The output of the docking simulation would be a set of predicted binding poses, ranked by their docking scores. Detailed analysis of the best-ranked pose would reveal the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between Aspartic acid, N-dodecyl- and the amino acid residues of the protein's binding site.

Given the lack of specific research, any detailed data on binding energies, interacting residues, or inhibition constants for Aspartic acid, N-dodecyl- from molecular docking studies cannot be provided. The scientific community has yet to publish research in this specific area.

Concluding Remarks and Future Research Directions

Current Understanding and Research Gaps

The existing body of research characterizes N-dodecyl aspartic acid as a zwitterionic surfactant, a class of surface-active agents possessing both positive and negative charges. researchgate.netkisti.re.kr Its structure combines a hydrophilic amino acid head (aspartic acid) with a hydrophobic tail (a 12-carbon dodecyl chain). chalmers.se This amphiphilic nature allows it to reduce the surface tension of water effectively, making it a subject of interest for applications in cosmetics, food, and pharmaceuticals where biocompatibility is paramount. researchgate.net

Synthesis and Properties: The synthesis of N-dodecyl aspartic acid has been achieved through various chemical routes. One common method involves the reaction of dodecylamine (B51217) with maleic acid anhydride (B1165640), followed by hydrolysis. researchgate.netkisti.re.kr Researchers have also explored enzymatic synthesis as a more sustainable and greener alternative, though optimizing reaction yields remains a key focus. researchgate.netscirp.org Studies have characterized its fundamental properties, such as its critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form aggregates called micelles. These properties are known to be influenced by environmental conditions such as pH and the presence of inorganic salts. researchgate.netchalmers.se

Identified Research Gaps: Despite a foundational understanding, significant research gaps persist. While its basic surface activity is documented, a comprehensive understanding of its behavior in complex formulations and biological systems is lacking. The precise mechanisms of its biodegradation in various environments are not fully elucidated. Furthermore, the exploration of its potential in advanced applications beyond its role as a simple surfactant is still in its early stages. There is a need for more efficient and scalable synthesis methods, particularly green enzymatic routes, to make it a commercially viable alternative to conventional surfactants. researchgate.netscirp.org

Emerging Trends in N-Dodecyl Aspartic Acid Research

Research is beginning to move beyond the compound's basic surfactant properties, aligning with broader trends in materials science and biotechnology. A significant emerging trend is the use of aspartic acid derivatives in the development of advanced biomaterials.

Biomedical and Pharmaceutical Applications: The inherent biocompatibility and biodegradability of the aspartic acid moiety make it an attractive building block for drug delivery systems. thinkdochemicals.comnih.gov Researchers are investigating aspartic acid-based polymers and microgels for the sustained release of therapeutic agents. nih.gov The N-dodecyl chain provides a hydrophobic domain that can be used to encapsulate poorly water-soluble drugs, potentially enhancing their bioavailability. thinkdochemicals.com There is also a growing interest in using aspartic acid to functionalize nanoparticles for biomedical applications, such as improving their stability and targeting capabilities in aqueous environments. nih.govresearchgate.net

Advanced Materials and Nanotechnology: The self-assembly properties of N-dodecyl aspartic acid are being explored for the creation of novel nanostructures. By controlling conditions like pH and concentration, it is possible to guide the formation of micelles, vesicles, or other aggregates that can serve as templates or carriers in nanotechnology. researchgate.net The pH-responsive nature of the aspartic acid headgroup, which can be protonated or deprotonated, opens up possibilities for creating "smart" materials that change their properties in response to environmental stimuli. nih.gov

Prospective Methodologies and Interdisciplinary Collaborations

Advancing the understanding and application of N-dodecyl aspartic acid will require the adoption of sophisticated research methodologies and fostering collaborations across different scientific disciplines.

Prospective Methodologies: Future research will likely rely heavily on advanced analytical techniques to probe the molecular interactions and self-assembly of N-dodecyl aspartic acid. High-resolution microscopy techniques, such as Transmission Electron Microscopy (TEM), will continue to be crucial for visualizing the nanostructures it forms. researchgate.net Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) are essential for structural confirmation. researchgate.net Moreover, the use of computational modeling and molecular dynamics simulations is expected to grow, providing deeper insights into its behavior at the molecular level and helping to predict its interaction with drugs, proteins, and other molecules. High-performance liquid chromatography (HPLC) methods can be further developed for precise quantification and purity analysis. researchgate.net

Interdisciplinary Collaborations: The multifaceted potential of N-dodecyl aspartic acid necessitates a collaborative approach:

Chemistry and Chemical Engineering: To optimize synthesis pathways, improve yields, and scale up production, particularly for enzymatic processes. researchgate.net

Materials Science and Nanotechnology: To design and fabricate novel self-assembled materials, functional coatings, and nanoparticles. nih.govresearchgate.net

Pharmaceutical Sciences and Medicine: To develop and evaluate new drug delivery systems, biocompatible formulations for medical devices, and applications in tissue engineering. thinkdochemicals.comnih.govresearchgate.net

Environmental Science: To rigorously assess its biodegradability, ecotoxicity, and potential as a green alternative in environmental remediation applications. scirp.org

Challenges and Opportunities for Advancing the Field

The path to wider application of N-dodecyl aspartic acid is marked by both challenges and significant opportunities.

Challenges: The primary challenges are rooted in synthesis and cost-effectiveness. Current chemical synthesis methods may involve multiple steps and solvents, while greener enzymatic routes often suffer from lower yields and higher costs compared to the industrial-scale production of conventional petrochemical-based surfactants. researchgate.netscirp.org A deeper, more predictive understanding of its behavior in complex multicomponent systems is also needed to optimize its performance in specific applications.

Opportunities: The opportunities presented by N-dodecyl aspartic acid are substantial. Its favorable environmental and toxicological profile positions it as a prime candidate to replace less sustainable surfactants in a vast range of consumer and industrial products, from personal care items to detergents. researchgate.netchalmers.se The greatest potential may lie in high-value biomedical applications, where its biocompatibility is a critical advantage. thinkdochemicals.comnih.gov As a pH-responsive molecule, it offers the potential to create smart materials for targeted drug delivery or advanced sensor technology. nih.gov Furthermore, its derivation from renewable resources aligns perfectly with the global shift towards a bio-based economy, promising a sustainable alternative to petroleum-derived chemicals. researchgate.net

Q & A

Q. What are the established methods for synthesizing and characterizing N-dodecyl aspartic acid?

N-Dodecyl aspartic acid is synthesized via a condensation reaction between dodecylamine and maleic anhydride in an ethanol–water solvent, followed by hydrolysis and neutralization with sodium hydroxide. Key characterization techniques include:

  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide bonds at ~1650 cm⁻¹ and carboxylate groups at ~1550 cm⁻¹).
  • ¹H Nuclear Magnetic Resonance (NMR) : Confirms alkyl chain integration (δ 0.8–1.5 ppm for dodecyl protons) and aspartic acid backbone signals (δ 2.5–3.5 ppm).
  • Mass Spectrometry (MS) : Validates molecular weight (expected [M+H]⁺ peak at ~357 g/mol). These methods ensure structural fidelity and purity .

Q. What are the critical surface-active properties of N-dodecyl aspartic acid under varying experimental conditions?

The surfactant reduces water surface tension to 29–32 mN·m⁻¹ (298–313 K). Key factors influencing activity:

  • pH : Optimal activity at mild pH (6–8), where zwitterionic properties balance charge interactions.
  • Temperature : Higher temperatures (e.g., 313 K) slightly reduce surface tension due to increased molecular mobility.
  • Water Hardness : Minimal impact on foam stability at lower-to-moderate Ca²⁺/Mg²⁺ concentrations (<500 ppm). Methodology: Equilibrium surface tension measurements using a tensiometer (e.g., Du Noüy ring method) .

Q. How should researchers safely handle and store N-dodecyl aspartic acid in laboratory settings?

  • Handling : Use fume hoods, gloves, and eye protection. Avoid dust generation; employ local exhaust ventilation.
  • Storage : Store in sealed containers at 2–8°C, away from oxidizers. Monitor for thermal degradation above 40°C.
  • Spill Management : Collect spills in closed containers using non-sparking tools; avoid aqueous runoff into drains .

Advanced Research Questions

Q. How can micellization thermodynamics of N-dodecyl aspartic acid be analyzed experimentally?

  • Critical Micelle Concentration (CMC) : Determine via surface tension vs. log concentration plots. CMC values correlate with alkyl chain length and pH (reported ~0.1–0.5 mM).
  • Thermodynamic Parameters : Calculate ΔG_micelle using the relationship ΔG = RT·ln(CMC). Negative values indicate spontaneous micelle formation.
  • Temperature Studies : Use isothermal titration calorimetry (ITC) to measure enthalpy changes during micellization .

Q. What experimental strategies resolve contradictions in reported surface activity data for zwitterionic surfactants?

Contradictions often arise from:

  • pH Variability : Standardize buffer systems (e.g., phosphate buffers at pH 7.4).
  • Ionic Strength Effects : Use conductivity measurements to account for counterion binding.
  • Instrument Calibration : Cross-validate tensiometers with reference liquids (e.g., pure water at 72 mN·m⁻¹). Reproducibility requires detailed reporting of temperature, purity, and solvent composition .

Q. How does structural modification of N-dodecyl aspartic acid influence its interaction with biological membranes?

  • Alkyl Chain Length : Longer chains (e.g., C12 vs. C8) enhance membrane penetration via hydrophobic interactions.
  • Charge Modulation : Adjusting pH to favor anionic or cationic forms alters electrostatic binding to phospholipid headgroups. Methodologies:
  • Langmuir Trough Experiments : Measure monolayer compression isotherms to assess lipid-surfactant interactions.
  • Cellular Uptake Studies : Fluorescently tag the surfactant and quantify internalization via flow cytometry .

Q. What role does N-dodecyl aspartic acid play in drug delivery system design?

  • Conjugation Strategies : Use carbodiimide crosslinkers (e.g., EDC/NHS) to attach therapeutic payloads to the carboxylate group.
  • Micellar Encapsulation : Load hydrophobic drugs into surfactant micelles (size characterized via dynamic light scattering).
  • Targeting : Functionalize the alkyl chain with ligands (e.g., folate) for receptor-mediated uptake. Validate efficacy using in vitro cytotoxicity assays (e.g., MTT) and in vivo pharmacokinetic studies .

Methodological Guidance

Q. How can researchers validate the purity and structural integrity of synthesized N-dodecyl aspartic acid?

  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 210 nm) to assess purity (>95%).
  • Cross-Referencing Databases : Compare IR/NMR spectra with NIST Chemistry WebBook entries for aspartic acid derivatives.
  • Elemental Analysis : Confirm C, H, N composition matches theoretical values (e.g., C: 59.3%, H: 9.2%, N: 3.9%) .

Q. What frameworks are recommended for analyzing conflicting data in surfactant stability studies?

  • Multivariate Analysis : Use ANOVA to isolate variables (e.g., pH, ionic strength) causing discrepancies.
  • Meta-Analysis : Aggregate data from multiple studies and apply weighted regression models.
  • Machine Learning : Train algorithms on historical data to predict stability under untested conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.